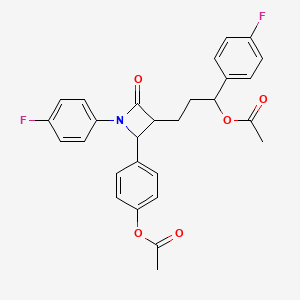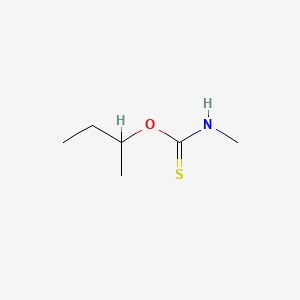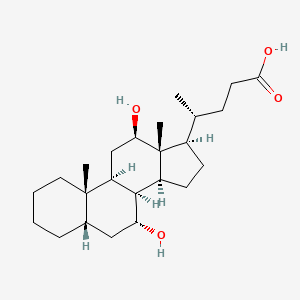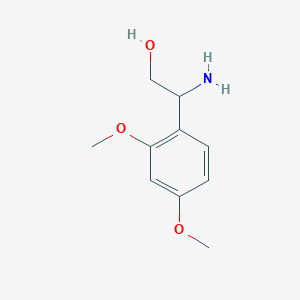
tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its piperidine ring structure, which is substituted with a tert-butyl ester group, a dimethylamino group, and a methylene group. The unique structural features of this compound make it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and dimethylamino reagents. One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the piperidine ring . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods leverage advanced technologies such as automated reactors and real-time monitoring systems to optimize reaction conditions and maximize production efficiency. The use of sustainable and environmentally friendly practices is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dimethylamino group and the tert-butyl ester group allows for selective functionalization and modification of the compound under different reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups into the piperidine ring, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate has a wide range of applications
Propiedades
Fórmula molecular |
C13H22N2O3 |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
tert-butyl (4E)-4-(dimethylaminomethylidene)-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-10(8-14(4)5)11(16)9-15/h8H,6-7,9H2,1-5H3/b10-8+ |
Clave InChI |
OYVVKCJFSGWRSI-CSKARUKUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC/C(=C\N(C)C)/C(=O)C1 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=CN(C)C)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine](/img/structure/B12287222.png)
![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)


![7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile](/img/structure/B12287244.png)


![N-[3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide](/img/structure/B12287251.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12287255.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12287262.png)




